Cas no 2229542-18-9 (tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate)

tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate
- 2229542-18-9
- EN300-1892761
- tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate
-
- インチ: 1S/C12H19ClN2O2S/c1-12(2,3)17-11(16)15-7-8(6-14)10-9(13)4-5-18-10/h4-5,8H,6-7,14H2,1-3H3,(H,15,16)
- InChIKey: XPWHQOCHCBBLHB-UHFFFAOYSA-N
- SMILES: ClC1C=CSC=1C(CN)CNC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 290.0855767g/mol
- 同位素质量: 290.0855767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 284
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 92.6Ų
tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1892761-2.5g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 2.5g |
$2912.0 | 2023-09-18 | ||
Enamine | EN300-1892761-0.25g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 0.25g |
$1366.0 | 2023-09-18 | ||
Enamine | EN300-1892761-5.0g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 5g |
$4309.0 | 2023-05-23 | ||
Enamine | EN300-1892761-5g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 5g |
$4309.0 | 2023-09-18 | ||
Enamine | EN300-1892761-1g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 1g |
$1485.0 | 2023-09-18 | ||
Enamine | EN300-1892761-10g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 10g |
$6390.0 | 2023-09-18 | ||
Enamine | EN300-1892761-0.5g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 0.5g |
$1426.0 | 2023-09-18 | ||
Enamine | EN300-1892761-0.1g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 0.1g |
$1307.0 | 2023-09-18 | ||
Enamine | EN300-1892761-1.0g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 1g |
$1485.0 | 2023-05-23 | ||
Enamine | EN300-1892761-10.0g |
tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)propyl]carbamate |
2229542-18-9 | 10g |
$6390.0 | 2023-05-23 |
tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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7. Back matter
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamateに関する追加情報
tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate (CAS No. 2229542-18-9): A Comprehensive Overview
tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate (CAS No. 2229542-18-9) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in research related to this compound.
The chemical structure of tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate is noteworthy for its intricate arrangement of functional groups. The presence of a tert-butyl group, an amino group, and a chlorothiophene moiety imparts distinct chemical properties and reactivity patterns. The tert-butyl group provides steric protection and enhances the stability of the molecule, while the amino group offers potential for forming hydrogen bonds and participating in various chemical reactions. The chlorothiophene moiety introduces aromaticity and electronic effects that can influence the compound's biological activity.
In terms of synthesis, several methods have been reported in the literature for the preparation of tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate. One common approach involves the reaction of 3-chlorothiophene with an appropriate amine derivative, followed by protection with tert-butyl carbamate. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have focused on improving the efficiency and scalability of these reactions, making it more feasible to produce this compound on a larger scale for research and development purposes.
The biological activity of tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate has been extensively studied in various biological systems. Initial investigations have shown that this compound exhibits potent antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative species. Additionally, it has demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. These findings suggest that tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate could be a valuable lead compound for the development of new drugs targeting infectious diseases and inflammatory conditions.
Recent research studies have further elucidated the mechanisms underlying the biological activities of tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound selectively binds to specific protein targets involved in bacterial cell wall synthesis, thereby disrupting essential cellular processes and leading to cell death. Another study in Bioorganic & Medicinal Chemistry Letters highlighted its ability to modulate cytokine production and reduce inflammation in vitro and in vivo models.
Beyond its antimicrobial and anti-inflammatory properties, tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate has also shown promise as a neuroprotective agent. Preclinical studies have demonstrated its potential to mitigate neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. The exact mechanisms by which it exerts these neuroprotective effects are still under investigation but are believed to involve antioxidant properties and modulation of signaling pathways associated with neuronal survival.
In conclusion, tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)propylcarbamate (CAS No. 2229542-18-9) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further exploration and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for innovative treatments in various medical fields.
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